![molecular formula C14H10BrNO3 B2920990 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-4-bromophenol CAS No. 281212-32-6](/img/structure/B2920990.png)
2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-4-bromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial Properties
2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-4-bromophenol and its derivatives have been investigated for their antibacterial properties. A study on Schiff base compounds including this molecule found active antibacterial effects against both gram-positive and gram-negative bacteria, highlighting its potential in antibacterial applications (Kakanejadifard et al., 2013).
Antioxidant Activity
Research on bromophenols, including derivatives of this compound, has revealed their potent antioxidant activities. A study on the marine red alga Rhodomela confervoides, which contains naturally occurring bromophenols, demonstrated significant antioxidant effects, suggesting potential uses in preventing oxidative deterioration in food and other applications (Li et al., 2011).
Photodynamic Therapy for Cancer
The compound has been explored for its role in photodynamic therapy, particularly in the treatment of cancer. A study on zinc phthalocyanine derivatives substituted with Schiff bases showed that these compounds have high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Corrosion Inhibition
Research has also investigated the use of Schiff bases, including this compound, as corrosion inhibitors. A study focusing on Schiff bases as inhibitors for carbon steel in acidic media demonstrated their effectiveness in protecting against corrosion, suggesting applications in materials science and engineering (El-Lateef et al., 2015).
Molecular Structure and Properties
Studies on the molecular structure and properties of related Schiff base compounds provide insights into their potential applications in various fields. The crystal structure and properties of these compounds have been extensively analyzed, which is crucial for understanding their reactivity and potential uses in different scientific domains (Wang et al., 2008).
Sensor Applications
These compounds have also been studied for their potential as sensors. Research on derivatives of this compound has shown their effectiveness in detecting specific ions or molecules, indicating potential applications in chemical sensing and environmental monitoring (Elsafy et al., 2018).
Mecanismo De Acción
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules to exert its effects.
Mode of Action
As a biochemical used in proteomics research , it may interact with its targets in a way that modifies their function or structure, leading to observable changes in biological systems.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given its use in proteomics research , it may have effects on protein expression or function, which could in turn lead to changes at the cellular level.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yliminomethyl)-4-bromophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-10-1-3-12(17)9(5-10)7-16-11-2-4-13-14(6-11)19-8-18-13/h1-7,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGCOJWXUJZJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

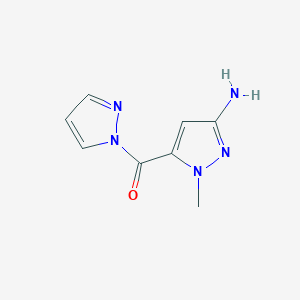
![N-[1-(4-Chlorophenyl)pyrrolidin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2920908.png)
![N-(sec-butyl)-5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide](/img/no-structure.png)
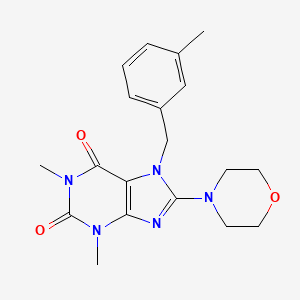

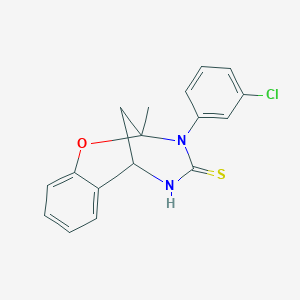
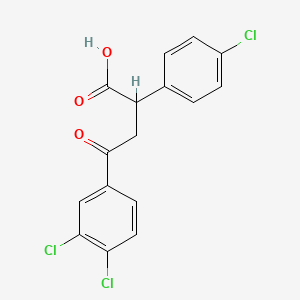

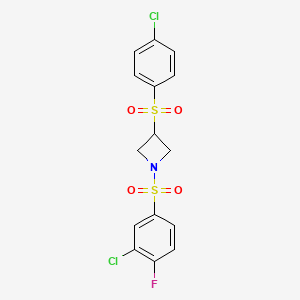
![Methyl 3-(4-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2920920.png)
![3-(4-chlorobenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2920921.png)
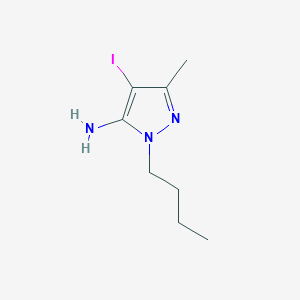
![N-(4-iodophenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide](/img/structure/B2920928.png)
![3,5-dimethyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2920930.png)